2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxycarbonyl-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-6-4-8(12(18)19-3)10-7(2)14-15(5-9(16)17)11(10)13-6/h4H,5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMILQNORKXEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the methoxycarbonyl group is usually done via esterification reactions, where methanol and a suitable carboxylic acid derivative are used. The dimethyl groups are introduced through alkylation reactions, often using methyl iodide or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for esterification, and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[3,4-b]pyridine core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazolo[3,4-b]pyridines depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research has indicated that compounds in the pyrazolo[3,4-b]pyridine family exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridines can act as inhibitors of specific kinases involved in cancer progression. This makes them potential candidates for anticancer therapies .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating pathways involved in inflammation. This suggests their potential use in treating inflammatory diseases .
- Antimicrobial Properties : Certain compounds within this class have shown effectiveness against various microbial strains, indicating their potential as antimicrobial agents .
Applications in Drug Development
The unique structural features of 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid position it well for several applications in drug development:
- Tyrosine Kinase Inhibitors (TKIs) : The compound serves as a scaffold for designing TKIs, which are crucial in treating cancers by inhibiting specific signaling pathways that promote tumor growth .
- Novel Therapeutics : Its diverse biological activities make it a candidate for developing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
- Research Reagents : The compound can be utilized as a research tool to study biological pathways involving pyrazolo[3,4-b]pyridines and their effects on cellular processes.
Case Studies
Several studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives:
- A study published in Nature Reviews Drug Discovery discussed the design and synthesis of novel pyrazolo[3,4-b]pyridine-based TKIs that showed promising results in preclinical trials against specific cancer types. These compounds exhibited high selectivity and potency against their targets while maintaining low toxicity profiles .
- Another investigation focused on the anti-inflammatory properties of a series of pyrazolo[3,4-b]pyridine derivatives. The results indicated significant reductions in inflammatory markers in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl and dimethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
- Molecular Formula : C₁₄H₁₅N₃O₄
- Molecular Weight : 289.29 g/mol
- CAS No.: 1011396-63-6 .
Structural Features :
The compound features a pyrazolo[3,4-b]pyridine core substituted with:
- A methoxycarbonyl (-COOCH₃) group at position 2.
- Methyl (-CH₃) groups at positions 3 and 5.
- An acetic acid (-CH₂COOH) moiety at position 1.
Synthesis :
The synthesis involves multi-step reactions, including:
Core Formation: Cyclocondensation of aminopyrazole derivatives with aldehydes or ketones in ionic liquids (e.g., [bmim][BF₄]) .
Functionalization : Introduction of the acetic acid side chain via alkylation with ethyl chloroacetate, followed by hydrolysis .
Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives
Structural Modifications and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Diversity: Modifications at positions 4, 6, and 3 significantly alter physicochemical properties. Cyclopropyl (6-cyclopropyl): Increases steric bulk, which may affect binding to biological targets . Hydroxy/Oxo Groups: Improve water solubility but reduce stability under acidic conditions .
Biological Activity
2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is an organic compound belonging to the class of pyrazolopyridines. Its unique structure, characterized by a pyrazolo[3,4-b]pyridine core with methoxycarbonyl and dimethyl substituents, has garnered interest for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
The compound's IUPAC name is 2-(4-methoxycarbonyl-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid. Its molecular formula is with a molecular weight of 253.25 g/mol. The compound features a carboxylic acid functional group and exhibits solubility in polar solvents due to its acidic nature.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Activity : The compound has shown promise as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as IL-1β and IL-6. Studies demonstrate that it enhances mRNA expression for these cytokines in the presence of lipopolysaccharide (LPS), indicating a potential role in modulating immune responses .
- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in inflammatory pathways and cancer progression. For instance, it has been noted for its inhibitory effects on cyclin-dependent kinases and xanthine oxidase .
- Anticancer Properties : The compound's unique structure allows it to interact with molecular targets associated with cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The methoxycarbonyl and dimethyl groups enhance binding affinity to target enzymes and receptors. This interaction can stabilize the compound's conformation for better efficacy.
- Hydrogen Bonding : The acetic acid moiety participates in hydrogen bonding and ionic interactions, which may facilitate binding to active sites on target proteins.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid | Structure | Moderate anti-inflammatory effects |
| 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid | Structure | Enhanced anticancer activity |
This table indicates that while other compounds share structural similarities, the specific substitution pattern in this compound contributes to its distinctive biological effects.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited IL-6 production in human monocytes when stimulated with LPS. This suggests a potential therapeutic application in treating inflammatory diseases .
- Animal Models : In animal models of inflammation and cancer, administration of the compound resulted in reduced tumor size and inflammatory markers compared to control groups .
Q & A
Q. Basic
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) for intermediates .
- Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C to isolate crystals (>99% purity) .
- Acid-base extraction : For carboxylic acid derivatives, partition between aqueous NaHCO and dichloromethane to remove non-acidic impurities .
How to design kinetic studies for reaction mechanism elucidation?
Q. Advanced
- Pseudo-first-order conditions : Use excess reagents (e.g., 10:1 molar ratio of pyrazole to carbonyl compound) and track consumption via UV-Vis spectroscopy .
- Isotopic labeling : Introduce -labeled methoxycarbonyl groups to trace bond formation via -NMR .
- Arrhenius plots : Measure rate constants at 3–5 temperatures to calculate activation energy and infer mechanistic steps (e.g., associative vs. dissociative pathways) .
What are the critical stability considerations for long-term storage?
Q. Basic
- Temperature : Store at −20°C in amber vials to prevent photodegradation of the pyrazole core .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers, as the acetic acid group is hygroscopic .
- Avoid strong acids/bases : Degradation studies show hydrolysis of the methoxycarbonyl group at pH < 2 or pH > 10 .
How to validate synthetic byproducts and propose mitigation strategies?
Q. Advanced
- Byproduct identification : Use LC-MS/MS to detect dimeric or oxidized species (e.g., [M+16] peaks indicating hydroxylation) .
- Mitigation : Add radical scavengers (e.g., BHT) during reflux or switch to inert atmospheres (N) to suppress oxidation .
- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to improve reaction sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
